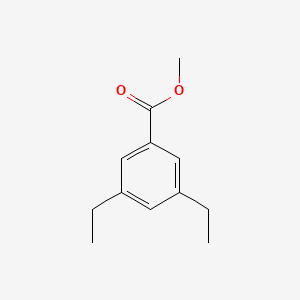

Methyl 3,5-diethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,5-diethylbenzoate is an aromatic ester derived from benzoic acid It is characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-diethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-diethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of ethylbenzene with methyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for the direct introduction of the ester group onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diethylbenzoate undergoes various chemical reactions, including:

Oxidation: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

Oxidation: 3,5-diethylbenzoic acid.

Reduction: 3,5-diethylbenzyl alcohol.

Substitution: 3,5-diethyl-4-nitrobenzoate (nitration), 3,5-diethyl-4-sulfonylbenzoate (sulfonation).

Scientific Research Applications

Methyl 3,5-diethylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: It is used in the development of drugs due to its ability to undergo various chemical transformations, making it a versatile building block.

Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biological Studies: It is used as a model compound in studies of ester hydrolysis and other biochemical processes.

Mechanism of Action

The mechanism by which methyl 3,5-diethylbenzoate exerts its effects depends on the specific chemical reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 3,5-diethylbenzoic acid and methanol. The molecular targets and pathways involved in these reactions are typically the ester bond and the catalytic sites of enzymes or chemical catalysts.

Comparison with Similar Compounds

Methyl 3,5-diethylbenzoate can be compared with other similar compounds such as methyl 3,5-dimethylbenzoate and methyl 3,5-diisopropylbenzoate.

Methyl 3,5-dimethylbenzoate: This compound has two methyl groups instead of ethyl groups, resulting in slightly different physical and chemical properties, such as lower boiling and melting points.

Methyl 3,5-diisopropylbenzoate: This compound has larger isopropyl groups, leading to increased steric hindrance and potentially different reactivity in substitution reactions.

The uniqueness of this compound lies in its balance of steric and electronic effects, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a valuable compound in organic chemistry with diverse applications in synthesis, pharmaceuticals, and materials science. Its ability to undergo various chemical reactions and its role as an intermediate in the production of more complex molecules highlight its importance in scientific research and industrial applications.

Biological Activity

Methyl 3,5-diethylbenzoate (CAS No. 25081-39-4) is an aromatic ester with potential biological activities, particularly in pharmacological and agricultural applications. This compound is structurally characterized by two ethyl groups attached to the benzene ring, which may influence its biological properties. This article reviews available literature on the biological activity of this compound, including its pharmacological effects, insecticidal properties, and structure-activity relationships.

- Molecular Formula: C12H16O2

- Molecular Weight: 192.26 g/mol

- Melting Point: 31°C to 33°C

- Boiling Point: 239°C to 240°C

- Density: 1.027 g/mL

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into pharmacological effects and insecticidal properties.

Pharmacological Effects

Recent studies have suggested that methyl esters of substituted benzoic acids can exhibit antimicrobial and anti-inflammatory properties. For instance, similar compounds have been investigated for their ability to inhibit various bacterial strains and their potential role in treating conditions like tuberculosis.

Case Study: Antimicrobial Activity

A study focused on the antimicrobial activity of methyl esters found that certain structural modifications significantly enhanced their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of ethyl substituents in the para or ortho positions on the benzene ring was correlated with increased antibacterial activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | <50 | Moderate Antimicrobial |

| Control (Penicillin) | <1 | High Antimicrobial |

Insecticidal Properties

This compound has also been evaluated for its insecticidal activity against various pests. The compound's structural features play a crucial role in its effectiveness.

Case Study: Insecticidal Activity

In a larvicidal assay against Aedes aegypti, compounds similar to this compound demonstrated significant larvicidal effects with LC50 values indicating effective concentrations for pest control. The study highlighted that the introduction of ethyl groups enhances the toxicity profile compared to simpler benzoate esters .

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| This compound | 28.9 | 162.7 |

| Temephos (control) | <10 | <10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The presence of ethyl groups at specific positions on the benzene ring has been linked to enhanced biological activities.

- Ortho vs Para Substitution : Ortho-substituted derivatives often show higher biological activity due to steric effects and electronic interactions.

- Alkyl Chain Length : Increasing the length or branching of alkyl chains can improve lipophilicity, enhancing membrane permeability and bioavailability.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 3,5-diethylbenzoate |

InChI |

InChI=1S/C12H16O2/c1-4-9-6-10(5-2)8-11(7-9)12(13)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

NWLUWVLMWWQYSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(=O)OC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.